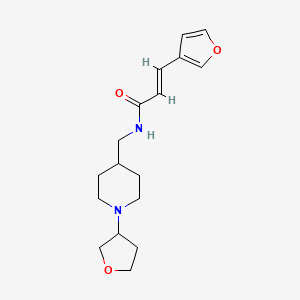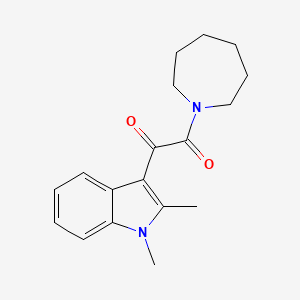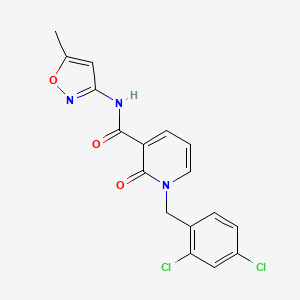
1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H13Cl2N3O3 and its molecular weight is 378.21. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic Investigation and Conformational Studies
Research conducted on dihydronicotinamides, which share structural similarities with the compound , emphasizes the importance of spectroscopic investigation for understanding the conformation, absorption, and fluorescence characteristics of these compounds. Such studies are pivotal for elucidating the effective conjugation and conformational preferences in solution, which are crucial for their biological activity and interaction with biological targets (Fischer, Fleckenstein, & Hönes, 1988).
Potential Antipsychotic Agents
The exploration of heterocyclic carboxamides as potential antipsychotic agents, through the evaluation of their binding to dopamine and serotonin receptors and in vivo activities, underscores the therapeutic relevance of compounds with complex heterocyclic structures. This area of research highlights the potential of such compounds in addressing neurological disorders, providing a framework for further investigation into their therapeutic applications (Norman, Navas, Thompson, & Rigdon, 1996).
Synthesis of Novel Pyrido and Pyrimidines Derivatives
The synthesis of novel pyrido and pyrimidines derivatives, with emphasis on their potential anticancer and anti-inflammatory properties, showcases the versatility of heterocyclic compounds in medicinal chemistry. These compounds serve as critical tools for developing new therapeutic agents, demonstrating the importance of synthetic chemistry in advancing drug discovery (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antitubercular Activity of Dihydropyridine Derivatives
Research on 1,4-dihydropyridine-3,5-dicarboxamide derivatives highlights their significant anti-tubercular activity. This study not only underscores the role of dihydropyridines in combating mycobacterium tuberculosis but also illustrates the synergy between synthetic chemistry and computational predictions in identifying potent compounds (Iman, Davood, Dehqani, Lotfinia, Sardari, Azerang, & Amini, 2015).
Synthesis and Biological Evaluation of Pyrazolopyrimidines
The development of novel pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents represent a critical intersection of organic synthesis and pharmacology. Such studies are essential for identifying new leads in the fight against cancer and inflammation, demonstrating the compound's potential utility in therapeutic interventions (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-10-7-15(21-25-10)20-16(23)13-3-2-6-22(17(13)24)9-11-4-5-12(18)8-14(11)19/h2-8H,9H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHIVSHCVMPHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-N-(5-methylisoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(benzylsulfonyl)-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2717763.png)
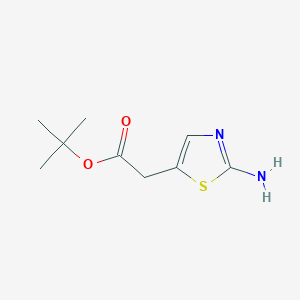
![N-Spiro[2.5]octan-7-ylprop-2-enamide](/img/structure/B2717768.png)
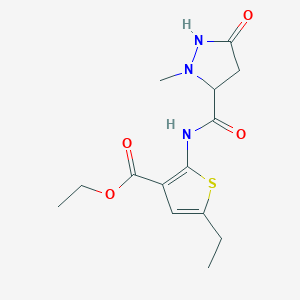

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2717774.png)
![4-[5-Methyl-1-(oxan-4-ylmethyl)pyrazole-4-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2717776.png)
![2-fluoro-N-{1-[1-(2-fluoropyridin-4-yl)-N-methylformamido]-4-methylpentan-2-yl}pyridine-4-carboxamide](/img/structure/B2717778.png)
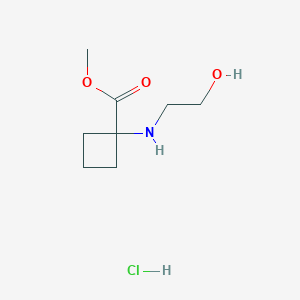
![3-cyclopropyl-2-ethyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2717780.png)
